molecular formula C26H25N3O4S B256445 1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B256445
M. Wt: 475.6 g/mol
InChI Key: WEZYSXJAUNQDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as HPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-cancer properties and has been tested in vitro against various cancer cell lines. Additionally, 1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment.

Mechanism of Action

The mechanism of action of 1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to work by inducing apoptosis, or programmed cell death, in cancer cells. 1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects:
1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It has been shown to induce DNA damage, inhibit cell proliferation, and induce apoptosis. 1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is its potential as a photosensitizer in photodynamic therapy. Additionally, 1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have low toxicity in vitro, making it a promising candidate for further study. However, the synthesis process of 1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is complex and requires expertise in organic chemistry. Additionally, further studies are needed to determine the effectiveness of 1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in vivo.

Future Directions

There are several future directions for the study of 1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One potential area of research is the use of 1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in combination with other anti-cancer drugs to enhance its effectiveness. Additionally, further studies are needed to determine the optimal dosage and administration of 1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione for the treatment of cancer. Finally, the use of 1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in the treatment of other diseases, such as inflammatory diseases, should be investigated further.
Conclusion:
In conclusion, 1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis process of 1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is complex, but it has been shown to have anti-cancer properties and potential as a photosensitizer in photodynamic therapy. Further research is needed to determine the optimal dosage and administration of 1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione for the treatment of cancer and other diseases.

Synthesis Methods

1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be synthesized using a multi-step process that involves the reaction of various reagents such as 4-(hexyloxy)benzaldehyde, 5-methyl-1,3,4-thiadiazol-2-amine, and 1,3-cyclohexanedione. The synthesis process is complex and requires expertise in organic chemistry.

properties

Product Name

1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C26H25N3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

1-(4-hexoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H25N3O4S/c1-3-4-5-8-15-32-18-13-11-17(12-14-18)22-21-23(30)19-9-6-7-10-20(19)33-24(21)25(31)29(22)26-28-27-16(2)34-26/h6-7,9-14,22H,3-5,8,15H2,1-2H3

InChI Key

WEZYSXJAUNQDSL-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=CC=CC=C5C3=O

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

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